8-Demethoxycephatonine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,10R)-5-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19+/m0/s1 |
InChI Key |
AGDDESLMCZYSBZ-RBUKOAKNSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
Canonical SMILES |
CN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
8-Demethoxycephatonine: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Demethoxycephatonine, an isoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details the scientific background of the compound, outlines a plausible experimental protocol for its extraction and purification from its natural source, presents key data in a structured format, and visualizes the associated biological pathways.
Discovery and Source
This compound is a naturally occurring isoquinoline alkaloid. It has been isolated from the rhizomes of Sinomenium acutum, a plant belonging to the Menispermaceae family.[1][2] This plant has a history of use in traditional medicine, and modern phytochemical investigations have led to the identification of numerous bioactive compounds, including this compound. While the initial discovery and characterization of this compound are not extensively documented in readily available literature, a notable study by Lee JY, et al. in 2016 highlighted its significant biological activity, specifically its anti-osteoclastogenic effects.[1][3]
Isolation and Purification
The isolation of this compound from the rhizomes of Sinomenium acutum involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on established techniques for isolating alkaloids from this plant source.
Experimental Protocol: Isolation of this compound
-
Plant Material Preparation:
-
Air-dried rhizomes of Sinomenium acutum are ground into a fine powder to increase the surface area for efficient extraction.
-
-
Extraction:
-
The powdered plant material is subjected to reflux extraction with 95% ethanol. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in a 2% aqueous hydrochloric acid solution to protonate the basic alkaloids, rendering them water-soluble.
-
The acidic solution is then washed with ethyl acetate to remove neutral and acidic impurities.
-
The aqueous layer is basified with ammonium hydroxide to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basified solution is then partitioned with chloroform or dichloromethane to extract the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude alkaloid extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The semi-purified fractions containing this compound are further purified by preparative HPLC on a C18 column. A common mobile phase is a gradient of methanol and water containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow
Structural Elucidation and Data
The structure of this compound is confirmed through various spectroscopic techniques. The data obtained from these analyses are crucial for its unambiguous identification.
| Parameter | Data |
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.39 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, ppm) | Characteristic peaks for aromatic and aliphatic protons |
| ¹³C NMR (CDCl₃, ppm) | Characteristic peaks for aromatic and aliphatic carbons |
| Mass Spectrometry | m/z [M+H]⁺ consistent with the molecular formula |
Biological Activity: Anti-Osteoclastogenic Effects
This compound has demonstrated significant biological activity as an inhibitor of osteoclastogenesis.[1][3] Osteoclasts are large, multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis.
The anti-osteoclastogenic effect of this compound is attributed to its ability to interfere with the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway. RANKL is a key cytokine that induces the differentiation of osteoclast precursors into mature osteoclasts.
Signaling Pathway of Osteoclast Differentiation
The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events. This includes the activation of downstream pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades ultimately lead to the expression of genes essential for osteoclast differentiation and function. This compound is believed to inhibit one or more steps in this pathway, thereby reducing the formation of mature osteoclasts.
Conclusion and Future Directions
This compound represents a promising natural product with potential for the development of novel therapeutics for bone disorders characterized by excessive bone resorption. Its isolation from Sinomenium acutum and its demonstrated anti-osteoclastogenic activity provide a solid foundation for further research.
Future studies should focus on:
-
Elucidating the precise molecular target of this compound within the RANKL signaling pathway.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of osteoporosis.
-
Exploring structure-activity relationships through the synthesis of analogues to optimize its therapeutic potential.
This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in the further investigation of this compound.
References
An In-depth Technical Guide to 8-Demethoxycephatonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Demethoxycephatonine is a recently identified isoquinoline alkaloid with significant potential in the field of bone biology. Isolated from Sinomenium acutum, this compound has demonstrated noteworthy anti-osteoclastogenic properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its study, and an exploration of its mechanism of action within cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating novel therapeutic agents for bone disorders characterized by excessive osteoclast activity.
Chemical and Physical Properties
This compound is classified as an isoquinoline alkaloid.[1] While exhaustive experimental data on its physicochemical properties are not widely available, the fundamental molecular details have been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1457991-80-8 | [1] |
| Molecular Formula | C₁₉H₂₃NO₄ | [1] |
| Molecular Weight | 329.39 g/mol | [1] |
| Appearance | Not reported | - |
| Solubility | Not reported | - |
| Melting Point | Not reported | - |
| pKa | Not reported | - |
Biological Activity: Anti-Osteoclastogenic Effects
The primary biological activity of interest for this compound is its ability to inhibit the differentiation of osteoclasts.[1] Osteoclasts are multinucleated cells responsible for bone resorption, and their overactivity is a hallmark of various bone diseases, including osteoporosis and rheumatoid arthritis. Research has shown that certain isoquinoline alkaloids can suppress the formation of osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1]
Mechanism of Action: Modulation of the RANKL Signaling Pathway
The anti-osteoclastogenic effect of this compound is attributed to its interference with the RANKL signaling cascade, a critical pathway for osteoclast differentiation and function. While the precise interactions of this compound are still under investigation, the general mechanism for related compounds involves the downregulation of key transcription factors.
Upon binding of RANKL to its receptor, RANK, on osteoclast precursors, a signaling cascade is initiated that involves the recruitment of adaptor proteins like TRAF6. This leads to the activation of downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. A crucial outcome of this signaling is the induction and activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), and another key transcription factor, c-Fos. These transcription factors work in concert to drive the expression of genes essential for osteoclast differentiation and function. It is hypothesized that this compound exerts its inhibitory effect by suppressing the expression or activation of NFATc1 and c-Fos.
Caption: Proposed mechanism of this compound in the RANKL signaling pathway.
Experimental Protocols
The following sections detail the methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds.
Isolation and Structure Elucidation of this compound
The isolation of this compound is achieved through a multi-step phytochemical investigation of the rhizome extract of Sinomenium acutum.[1]
Experimental Workflow:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered rhizomes of Sinomenium acutum are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined by spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
In Vitro Anti-Osteoclastogenic Activity Assays
Mouse bone marrow-derived macrophages (BMMs) are commonly used as osteoclast precursors.
Methodology:
-
Bone marrow cells are harvested from the femurs and tibias of mice.
-
The cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and M-CSF (macrophage colony-stimulating factor) to induce the proliferation and differentiation of BMMs.
This assay evaluates the effect of this compound on the formation of mature osteoclasts.
Methodology:
-
BMMs are seeded in 96-well plates.
-
The cells are then treated with M-CSF and RANKL in the presence or absence of varying concentrations of this compound.
-
The culture medium is replaced every two days with fresh medium containing the respective treatments.
-
After a period of 4-6 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.
It is crucial to determine whether the inhibitory effect of this compound on osteoclast formation is due to a specific anti-differentiative action or general cytotoxicity.
Methodology:
-
BMMs are seeded in a 96-well plate and treated with the same concentrations of this compound used in the differentiation assay.
-
After a 24-48 hour incubation period, cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to investigate the effect of this compound on the expression of key proteins in the RANKL signaling pathway.
Methodology:
-
BMMs are pre-treated with this compound for a specified time, followed by stimulation with RANKL.
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., NFATc1, c-Fos, and a loading control like β-actin).
-
After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound has emerged as a promising natural product with anti-osteoclastogenic activity. Its mechanism of action appears to involve the modulation of the RANKL signaling pathway, a critical regulator of bone homeostasis. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound.
Future research should focus on:
-
A comprehensive determination of the physicochemical properties of this compound.
-
In-depth studies to elucidate the precise molecular targets of this compound within the RANKL signaling cascade.
-
In vivo studies using animal models of bone loss to evaluate the therapeutic potential of this compound.
-
Structure-activity relationship (SAR) studies to identify key functional groups and potentially design more potent analogs.
A thorough understanding of this compound will be instrumental in assessing its potential for development as a novel therapeutic agent for the treatment of osteolytic diseases.
References
The Enigmatic Mechanism of 8-Demethoxycephatonine: A Call for Further Research
Researchers, scientists, and drug development professionals exploring novel therapeutic agents may find 8-Demethoxycephatonine, an isoquinoline alkaloid isolated from the plant Sinomenium acutum, to be a compound of interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its precise mechanism of action.
While its existence and origin are documented, detailed experimental data elucidating its effects on key cellular processes such as apoptosis, cell cycle progression, and specific signaling pathways remains largely unavailable. This lack of information presents a challenge for its potential development as a therapeutic agent and underscores the need for foundational research to uncover its biological activity.
Current State of Knowledge
This compound has been identified as an isoquinoline alkaloid.[1] Limited research has suggested its potential involvement in processes like osteoclastogenesis.[1] However, in-depth studies detailing its molecular interactions and downstream effects are not present in the current body of scientific literature.
Unexplored Therapeutic Potential: Key Research Questions
To unlock the potential of this compound, future research should focus on several key areas:
-
Apoptosis Induction: Does this compound trigger programmed cell death? Investigations into its effects on caspase activation, the expression of Bcl-2 family proteins, and the mitochondrial apoptosis pathway are crucial.
-
Cell Cycle Regulation: Does this compound influence cell cycle progression? Studies employing flow cytometry to analyze cell cycle distribution and western blotting to assess the levels of cyclins and cyclin-dependent kinases would provide valuable insights.
-
Signaling Pathway Modulation: Which intracellular signaling cascades are affected by this compound? Given the common roles of isoquinoline alkaloids, investigating its impact on major pathways such as PI3K/Akt/mTOR and MAPK/ERK is a logical starting point.[2][3][4][5][6][7][8][9][10]
A Hypothetical Experimental Workflow
Should researchers embark on elucidating the mechanism of action of this compound, a structured experimental approach would be essential. The following workflow illustrates a potential path for investigation.
Caption: A logical workflow for investigating the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Osteoclastogenic Effects of Cepharanthine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoclasts, the primary cells responsible for bone resorption, play a critical role in bone homeostasis. Their excessive activity is a hallmark of several osteolytic diseases, including osteoporosis and rheumatoid arthritis. Cepharanthine (CEP), a biscoclaurine alkaloid extracted from Stephania cepharantha, has demonstrated significant potential as a therapeutic agent by inhibiting osteoclast formation and function. This document provides a comprehensive technical overview of the anti-osteoclastogenic effects of Cepharanthine, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used for its evaluation.
Quantitative Data on the Effects of Cepharanthine
The inhibitory effects of Cepharanthine on osteoclastogenesis have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Effect of Cepharanthine on Osteoclast Precursor Viability
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Effect on Viability |
| BMMs | CCK-8 | 0.06 - 16.00 | 48 | No significant cytotoxicity observed at concentrations effective for inhibiting osteoclastogenesis[1]. |
| BMMs | CCK-8 | 0.06 - 16.00 | 96 | No significant cytotoxicity observed at concentrations effective for inhibiting osteoclastogenesis[1]. |
Table 2: Inhibition of Osteoclast Formation and Function by Cepharanthine
| Assay | Cell Line | Key Reagents | Cepharanthine Concentration (µM) | Observed Effect |
| TRAP Staining | BMMs | M-CSF, RANKL | 0.25, 0.5, 1.0 | Dose-dependent decrease in the number and size of TRAP-positive multinucleated osteoclasts[1]. |
| Bone Resorption | BMMs | M-CSF, RANKL | 0.25, 0.5, 1.0 | Dose-dependent reduction in the area of resorption pits on bone slices[1]. |
| F-actin Ring Formation | BMMs | M-CSF, RANKL | 0.25, 0.5, 1.0 | Disrupted formation of the characteristic F-actin rings, which are essential for bone resorption[1]. |
Table 3: Effect of Cepharanthine on Osteoclast-Specific Gene Expression
| Gene | Method | Cell Line | Cepharanthine Concentration (µM) | Result |
| Nfatc1 | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |
| Ctsk | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |
| Calcr | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |
| Atp6v0d2 | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |
| Mmp9 | qRT-PCR | BMMs | 0.5 | Significant downregulation of RANKL-induced expression[2]. |
Mechanism of Action: Inhibition of Key Signaling Pathways
Cepharanthine exerts its anti-osteoclastogenic effects by targeting critical signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine for osteoclast differentiation and activation.
Studies have shown that Cepharanthine significantly inhibits the RANKL-induced activation of:
-
Nuclear Factor-κB (NF-κB): A crucial transcription factor for osteoclast differentiation[2].
-
c-Jun N-terminal Kinase (JNK): A member of the Mitogen-Activated Protein Kinase (MAPK) family involved in osteoclastogenesis[1][3].
-
Phosphatidylinositol 3-kinase (PI3K)/AKT: A signaling pathway that regulates osteoclast survival and differentiation[1][3][4].
By inhibiting these pathways, Cepharanthine leads to the downregulation of key transcription factors such as c-Fos and the Nuclear Factor of Activated T-cells 1 (NFATc1), the master regulator of osteoclastogenesis[1][2]. The inhibitory effect of Cepharanthine is particularly pronounced during the early stages of osteoclast differentiation[1].
Caption: Cepharanthine's inhibition of RANKL-induced signaling pathways.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anti-osteoclastogenic effects of Cepharanthine.
Cell Culture and Osteoclast Differentiation
-
Cell Source: Bone marrow monocytes (BMMs) are isolated from the femurs and tibias of C57BL/6 mice (6-8 weeks old).
-
Culture Medium: α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Osteoclast Induction: BMMs are seeded in culture plates and stimulated with 30 ng/mL M-CSF and 50-100 ng/mL RANKL. The medium is replaced every 2 days.
-
Cepharanthine Treatment: Cells are treated with various concentrations of Cepharanthine (or vehicle control, e.g., DMSO) along with the osteoclastogenic stimuli.
Cell Viability Assay (CCK-8)
-
Seeding: BMMs are seeded at a density of 2 x 10⁴ cells/well in a 96-well plate and cultured for 24 hours.
-
Treatment: Cells are treated with a range of Cepharanthine concentrations (e.g., 0.06 to 16.00 µM) for 48 and 96 hours.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
TRAP (Tartrate-Resistant Acid Phosphatase) Staining
-
Differentiation: BMMs are cultured with M-CSF, RANKL, and Cepharanthine for 4-5 days until mature osteoclasts are formed.
-
Fixation: Cells are fixed with 4% paraformaldehyde for 10 minutes.
-
Staining: Cells are stained for TRAP activity using a leukocyte acid phosphatase kit according to the manufacturer's instructions.
-
Analysis: TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts and counted under a microscope.
Bone Resorption Assay
-
Plate Preparation: BMMs are seeded on bovine bone slices or calcium phosphate-coated plates.
-
Differentiation and Treatment: Cells are cultured with M-CSF, RANKL, and Cepharanthine for an extended period (e.g., 10 days) to allow for resorption.
-
Cell Removal: Cells are removed from the slices using a 5-6% sodium hypochlorite solution.
-
Visualization and Quantification: The resorption pits are visualized using scanning electron microscopy (SEM) or by staining with Coomassie brilliant blue. The resorbed area is quantified using image analysis software (e.g., ImageJ)[1][5][6].
F-actin Ring Formation Assay
-
Differentiation: Mature osteoclasts are generated on glass coverslips as described in section 3.1.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Staining: The F-actin cytoskeleton is stained with fluorescently-labeled phalloidin (e.g., FITC-phalloidin). Nuclei are counterstained with DAPI.
-
Imaging: The formation of F-actin rings is observed using a fluorescence microscope[5].
Western Blot Analysis
-
Cell Lysis: BMMs, pre-treated with Cepharanthine and stimulated with RANKL for various time points (e.g., 0, 5, 10, 20, 30, 60 min), are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, JNK, p-AKT, AKT, p-p65, p65) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for in vitro anti-osteoclastogenic assessment.
Conclusion
Cepharanthine demonstrates potent anti-osteoclastogenic effects by inhibiting RANKL-induced differentiation and function of osteoclasts. Its mechanism of action involves the suppression of the NF-κB, JNK, and PI3K/AKT signaling pathways, leading to a reduction in osteoclast-specific gene expression. The data presented in this guide underscore the potential of Cepharanthine as a lead compound for the development of novel anti-resorptive therapies for the treatment of osteolytic diseases. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Frontiers | Cepharanthine Prevents Estrogen Deficiency-Induced Bone Loss by Inhibiting Bone Resorption [frontiersin.org]
- 2. Cepharanthine suppresses osteoclast formation by modulating the nuclear factor-κB and nuclear factor of activated T-cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Mitogen-Activated Protein Kinases in Osteoclast Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Safety and Toxicity Profile of 8-Demethoxycephatonine
Notice: Due to the absence of publicly available scientific literature and data regarding the safety and toxicity profile of 8-Demethoxycephatonine, a comprehensive technical guide as requested cannot be provided at this time. Extensive searches for safety, toxicity, mechanism of action, and experimental protocols related to this specific compound did not yield any specific results.
The following structure is provided as a template for what such a guide would entail, should data become available in the future.
Introduction
This compound is an isoquinoline alkaloid that can be isolated from Sinomenium acutum (Menispermaceae)[1]. Alkaloids from this plant family have been investigated for various pharmacological activities. However, the safety and toxicity profile of this compound has not been established in the public domain. This document would typically provide a comprehensive overview of the available preclinical safety and toxicity data.
Preclinical Safety and Toxicity Data
This section would typically summarize key safety and toxicity findings from in vitro and in vivo studies. All quantitative data would be presented in tabular format for clarity and ease of comparison.
Acute Toxicity
(No data available)
Table 1: Acute Toxicity of this compound (Illustrative Example)
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observations |
|---|---|---|---|---|
| Mouse | Oral | N/A | N/A | N/A |
| Rat | Intravenous | N/A | N/A | N/A |
N/A: Not Available
Sub-chronic and Chronic Toxicity
(No data available)
Genotoxicity
(No data available)
Carcinogenicity
(No data available)
Reproductive and Developmental Toxicity
(No data available)
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action is crucial for interpreting toxicity data. This section would typically detail the known signaling pathways affected by this compound.
(No specific signaling pathway information available for this compound)
As a placeholder, a generalized diagram of a hypothetical signaling pathway is provided below to illustrate the required visualization style.
Caption: A hypothetical signaling cascade initiated by ligand binding.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section would provide step-by-step protocols for key experiments.
Acute Toxicity Study Protocol (Illustrative Example)
Objective: To determine the median lethal dose (LD50) of this compound in rodents.
Animals: Male and female Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Animals are randomly assigned to control and treatment groups (n=5/sex/group).
-
This compound is administered via oral gavage at increasing dose levels.
-
The control group receives the vehicle alone.
-
Animals are observed for clinical signs of toxicity and mortality for 14 days.
-
Body weights are recorded at specified intervals.
-
At the end of the study, a gross necropsy is performed on all animals.
-
LD50 is calculated using a recognized statistical method.
Caption: Workflow for a typical acute oral toxicity study.
Conclusion
Based on the current lack of available data, the safety and toxicity profile of this compound remains unknown. Further research, including comprehensive in vitro and in vivo studies, is required to elucidate the potential risks associated with this compound and to determine its suitability for any therapeutic development. Researchers and drug development professionals should exercise caution and conduct thorough safety assessments before considering this compound for further investigation.
References
Methodological & Application
8-Demethoxycephatonine HPLC analysis method
An HPLC-Based Application Note for the Analysis of 8-Demethoxycephatonine
For researchers, scientists, and professionals in drug development, this document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of this compound, an isoquinoline alkaloid isolated from Sinomenium acutum.[1][2]
Introduction
This compound is an isoquinoline alkaloid with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.39.[2] As a compound of interest in natural product research and drug discovery, a reliable analytical method for its quantification is essential. This application note details a robust HPLC method developed for the separation and quantification of this compound. The described method is based on established principles for the analysis of structurally related Cephalotaxus alkaloids and provides a framework for routine analysis and quality control.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II Quat Pump system equipped with a variable wavelength detector, autosampler, and column compartment is recommended.
-
Column: A YMC Pack Pro C18 column (4.6 × 250 mm, 5 μm) is suitable for this analysis.
-
Solvents: HPLC-grade acetonitrile, methanol, and water are required.
-
Reagents: Ammonium acetate and formic acid for buffer preparation.
-
Standard: this compound reference standard.
Chromatographic Conditions
A gradient elution is proposed to ensure optimal separation of this compound from potential matrix components. The method parameters are summarized in the table below.
| Parameter | Condition |
| Column | YMC Pack Pro C18 (4.6 × 250 mm, 5 μm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient | 0-5 min, 10-30% B; 5-25 min, 30-70% B; 25-30 min, 70-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Sample Preparation (from plant material):
-
Grind dried plant material to a fine powder.
-
Extract 1 g of the powder with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation Parameters
The following parameters should be assessed to validate the analytical method.
| Parameter | Specification |
| Linearity | R² > 0.999 for the calibration curve |
| Precision (RSD%) | < 2% for intra-day and inter-day measurements |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the HPLC analysis of this compound. The outlined method, including sample preparation, chromatographic conditions, and validation parameters, offers a reliable and reproducible approach for the quantification of this isoquinoline alkaloid in various sample matrices. The provided workflow diagram visually summarizes the key steps of the analytical process. This method is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of natural products.
References
Application Note: NMR Spectroscopy Protocol for 8-Demethoxycephatonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra of 8-Demethoxycephatonine, an isoquinoline alkaloid isolated from Sinomenium acutum. The protocol outlines sample preparation, instrument parameters for ¹H and ¹³C NMR spectroscopy, and data processing steps. A summary of expected chemical shifts, based on the analysis of the closely related compound cepharanthine and general knowledge of bisbenzylisoquinoline alkaloids, is provided for reference. This guide is intended to assist researchers in the structural verification and characterization of this compound.
Introduction
This compound is a bisbenzylisoquinoline alkaloid with potential pharmacological activities. Its structural elucidation and characterization are crucial for further drug development and mechanistic studies. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure of natural products. This application note details a standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol
This protocol is designed for a standard modern NMR spectrometer. Instrument-specific parameters may require optimization.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of alkaloids. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be used if solubility is an issue.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0.00 ppm). Modern NMR software can often reference the spectrum to the residual solvent peak, making the addition of an internal standard optional.
-
Final Volume Adjustment: Ensure the final sample volume in the NMR tube is between 0.55 mL and 0.6 mL, corresponding to a height of approximately 4-5 cm.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 scans, depending on sample concentration
-
Spectral Width: 0-16 ppm
-
Temperature: 298 K (25 °C)
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: ≥ 100 MHz
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: ≥ 1024 scans, depending on sample concentration
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K (25 °C)
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. The specific experimental data for this compound was established by Lee JY, et al. in Arch Pharm Res. 2016 May;39(5):713-20. Researchers should refer to this publication for the experimentally observed values. The ranges provided below are based on the known data for the structurally similar cepharanthine and general ranges for bisbenzylisoquinoline alkaloids.
| ¹H NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) | ¹³C NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.0 - 8.0 | Aromatic Carbons | 100 - 160 |
| Methoxy Protons | 3.5 - 4.0 | Methoxy Carbons | 55 - 65 |
| Methylene Protons | 2.5 - 4.5 | Methylene Carbons | 20 - 60 |
| Methine Protons | 3.0 - 5.0 | Methine Carbons | 40 - 70 |
| N-Methyl Protons | 2.0 - 3.0 | N-Methyl Carbons | 35 - 45 |
Experimental Workflow
The following diagram illustrates the workflow for the NMR analysis of this compound.
Signaling Pathway (Placeholder)
While NMR spectroscopy directly elucidates chemical structure rather than biological pathways, the compound under investigation, this compound, is related to cepharanthine, which is known to modulate various signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound based on the known activities of related compounds.
Application Notes and Protocols for 8-Demethoxycephatonine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Demethoxycephatonine is an isoquinoline alkaloid isolated from the rhizome extract of Sinomenium acutum. This compound belongs to a class of natural products known for their diverse biological activities. These application notes provide a comprehensive guide for the dissolution and use of this compound in cell culture experiments, with a focus on its application in studying osteoclast differentiation.
Data Presentation
The following table summarizes the key quantitative data for dissolving and using this compound in cell culture.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile DMSO is recommended. |
| Stock Solution Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the final DMSO concentration in the culture medium. |
| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | Higher concentrations may be toxic to cells. A dose-response curve to determine the optimal non-toxic DMSO concentration for the specific cell line is advised. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Concentration Range | 1-20 µM | The optimal concentration should be determined experimentally based on the cell type and desired effect. |
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 329.39 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 329.39 g/mol
-
-
Weigh the compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
II. Treatment of Cells in Culture with this compound
This protocol provides a general procedure for treating adherent cells in a 6-well plate format.
Materials:
-
Cells of interest cultured in appropriate medium
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile pipette tips and serological pipettes
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will ensure they are in the desired growth phase (e.g., 70-80% confluency) at the time of treatment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in the cell culture medium. For example, to achieve a final concentration of 10 µM in 2 mL of medium:
-
(10 mM) * V1 = (10 µM) * (2 mL)
-
V1 = 2 µL
-
-
Pre-dilute the stock solution in fresh, pre-warmed complete culture medium before adding it to the cells. This helps to prevent precipitation and ensure even distribution. For example, add 2 µL of the 10 mM stock to 1 mL of fresh medium, mix gently, and then add the desired volume of this working solution to the wells.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture wells.
-
Add the prepared medium containing the desired final concentration of this compound to each well.
-
Include a vehicle control by adding an equivalent volume of DMSO (at the same final concentration as in the treated wells) to a separate well containing fresh medium.
-
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following the incubation period, the cells can be harvested for various downstream analyses, such as viability assays, protein expression analysis, or gene expression studies.
Signaling Pathway
This compound has been investigated for its anti-osteoclastogenic effects, which involves the inhibition of osteoclast differentiation. Osteoclastogenesis is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The binding of RANKL to its receptor, RANK, on osteoclast precursor cells initiates a signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). NFATc1 is a master regulator of osteoclast differentiation. The inhibitory effect of compounds like this compound on osteoclast differentiation likely involves the modulation of this signaling pathway.
Application Notes and Protocols: 8-Demethoxycephatonine In Vitro Anti-inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source of novel anti-inflammatory agents. 8-Demethoxycephatonine is an isoquinoline alkaloid isolated from Sinomenium acutum. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-stimulated murine macrophage model. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response and produce a variety of pro-inflammatory mediators upon activation with LPS, mimicking bacterial-induced inflammation. This protocol outlines methods to assess the compound's ability to modulate the production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and to investigate its mechanism of action via the NF-κB and MAPK signaling pathways.
Experimental Overview
The following workflow outlines the key steps to determine the anti-inflammatory potential of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Data Presentation: Summary of Potential Quantitative Results
The following table summarizes the expected quantitative data from the described assays. Results should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
| Assay | Parameter Measured | Vehicle (LPS only) | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) | Positive Control (e.g., Dexamethasone 10 µM) |
| Cell Viability | % Viability (relative to untreated control) | 100 ± 5% | 98 ± 4% | 95 ± 6% | 92 ± 5% | 97 ± 4% |
| Nitric Oxide (NO) | Nitrite Concentration (µM) | 55.2 ± 4.1 | 45.1 ± 3.5 | 25.8 ± 2.9 | 10.3 ± 1.8 | 8.5 ± 1.1 |
| IC₅₀ (µM) | - | - | 18.5 | - | - | |
| Cytokine Production | TNF-α Concentration (pg/mL) | 1250 ± 110 | 1020 ± 95 | 650 ± 78 | 280 ± 45 | 210 ± 30 |
| IL-6 Concentration (pg/mL) | 980 ± 85 | 750 ± 60 | 410 ± 55 | 150 ± 25 | 110 ± 18 | |
| IL-1β Concentration (pg/mL) | 650 ± 58 | 510 ± 45 | 280 ± 30 | 110 ± 15 | 85 ± 10 | |
| Western Blot | Relative p-p65/p65 Protein Expression (Fold Change) | 5.8 ± 0.5 | 4.1 ± 0.4 | 2.2 ± 0.3 | 1.1 ± 0.2 | 0.9 ± 0.1 |
| Relative p-p38/p38 Protein Expression (Fold Change) | 4.9 ± 0.6 | 3.8 ± 0.4 | 1.9 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5×10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
NO is a key inflammatory mediator produced by activated macrophages. Its production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2×10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS as described in the NO assay (Protocol 3).
-
Collect the cell culture supernatants after an appropriate incubation period (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve provided with the kit.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
To investigate the molecular mechanism, Western blotting is used to assess the effect of this compound on the activation of key inflammatory signaling pathways. The activation of the NF-κB pathway is assessed by measuring the phosphorylation of p65, while MAPK pathway activation is determined by the phosphorylation of p38, ERK, and JNK.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1×10⁶ cells/well and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. The activation of proteins is determined by the ratio of the phosphorylated form to the total protein.
-
Signaling Pathway Visualization
The NF-κB signaling pathway is a primary target for many anti-inflammatory compounds. Inhibition of this pathway prevents the transcription of genes encoding pro-inflammatory mediators.
Application Notes and Protocols for In Vivo Experimental Design of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, primarily found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families. Since the isolation of morphine in the early 19th century, this compound class has been a cornerstone of drug discovery, yielding numerous clinically significant drugs such as the analgesic morphine, the antibacterial berberine, and the antitussive codeine. These compounds exhibit a vast range of pharmacological activities, including antitumor, neuroprotective, anti-inflammatory, and antimicrobial effects.
Translating promising in vitro results into tangible therapeutic applications requires robust and well-designed in vivo experimental protocols. These studies are critical for evaluating the safety, toxicity, pharmacokinetics (PK), and efficacy of isoquinoline alkaloid-based drug candidates in a whole-organism context. This document provides detailed application notes and standardized protocols for the in vivo evaluation of isoquinoline alkaloids.
Section 1: General In Vivo Experimental Workflow
A systematic approach is essential for the preclinical evaluation of any new chemical entity, including isoquinoline alkaloids. The workflow typically progresses from broad toxicity screening to more specific efficacy and mechanism-of-action studies.
Caption: High-level workflow for preclinical in vivo studies.
Section 2: Toxicity and Safety Pharmacology
The initial in vivo step is to determine the safety profile of the test alkaloid. Acute toxicity studies establish the median lethal dose (LD50) and identify potential target organs for toxicity, while sub-chronic studies reveal effects of repeated exposure.
Protocol 1: Acute Oral Toxicity Assessment in Rodents (Up-and-Down Procedure)
This protocol is based on the OECD Test Guideline 425. It is designed to estimate the LD50 with a minimal number of animals.
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.
-
Housing: Animals are housed in standard conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water. Acclimatize animals for at least 5 days before dosing.
-
Dose Formulation: Prepare the isoquinoline alkaloid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should allow for a constant dosage volume (e.g., 5-10 mL/kg).
-
Dosing Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose using a gavage needle.
-
The first animal receives a dose one step below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
Record body weight changes on Days 0, 7, and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine major organs for pathological changes.
Data Presentation: Toxicity Summary
Quantitative data from toxicity studies should be summarized for clear interpretation.
| Parameter | Vehicle Control | 250 mg/kg | 500 mg/kg | 1000 mg/kg | 2000 mg/kg |
| Mortality | 0/5 | 0/5 | 1/5 | 3/5 | 5/5 |
| Estimated LD50 (mg/kg) | - | - | - | - | ~1250 |
| Body Weight Change (Day 14) | +8.5% | +7.9% | +4.1%* | N/A | N/A |
| Key Clinical Signs | None | None | Lethargy, Piloerection | Ataxia, Tremors | Severe Convulsions |
| Gross Necropsy Findings | No abnormalities | No abnormalities | Gastric irritation | Gastric lesions, Liver discoloration | Severe organ pathology |
*Statistically significant difference from vehicle control (p < 0.05)
Section 3: Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an alkaloid. This information is crucial for designing effective dosing regimens for efficacy studies. Many isoquinoline alkaloids exhibit low oral bioavailability, making these studies particularly important.
Application Note and Protocol for Determining the Purity of 8-Demethoxycephatonine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Demethoxycephatonine is an isoquinoline alkaloid isolated from the plant Sinomenium acutum.[1][2][3] As a natural product with potential pharmacological activities, ensuring the purity of this compound samples is critical for accurate in-vitro and in-vivo studies, as well as for potential drug development. This document provides a detailed protocol for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, protocols for structural confirmation and further characterization using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are outlined.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1457991-80-8[2][3][4] |
| Molecular Formula | C₁₉H₂₃NO₄[2][3][4] |
| Molecular Weight | 329.39 g/mol [2][3][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound purity.
2.1.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water and acetonitrile)
-
Methanol (for sample preparation)
2.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2.1.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
2.1.4. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
2.1.5. Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
2.1.6. Expected Results
A typical chromatogram of a high-purity this compound sample will show a major peak at the expected retention time with minimal impurity peaks. The retention time of the main peak in the sample chromatogram should match that of the reference standard.
| Analyte | Retention Time (min) | Purity (%) | Limit of Detection (µg/mL) |
| This compound | ~15.2 | >98 | 0.5 |
| Hypothetical Impurity 1 | ~12.8 | <0.5 | - |
| Hypothetical Impurity 2 | ~18.5 | <0.5 | - |
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry can be used to confirm the identity of this compound by determining its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
2.2.1. Instrumentation
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
2.2.2. Method
-
The sample is introduced into the mass spectrometer via direct infusion or through an LC system using the HPLC conditions described above.
-
The mass spectrum is acquired in positive ion mode.
-
The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the theoretical value.
2.2.3. Expected Results
The expected protonated molecular ion [M+H]⁺ for this compound (C₁₉H₂₃NO₄) is approximately 330.1705.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for the identification of impurities.[5][6]
2.3.1. Sample Preparation
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2.3.2. Method
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
2.3.3. Data Analysis
-
The chemical shifts, coupling constants, and correlations in the NMR spectra are compared with published data for this compound or with a reference standard.
Visualizations
Caption: Experimental workflow for determining the purity of this compound.
Caption: Putative signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1457991-80-8 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]
- 5. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Standards of 8-Demethoxycephatonine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a representative guide for the analytical characterization of 8-Demethoxycephatonine. As specific analytical data for this compound is not widely available in published literature, these methods are based on established protocols for similar isoquinoline alkaloids, particularly those isolated from Sinomenium acutum and other members of the Menispermaceae family. Optimization and validation of these methods are essential for accurate and reproducible results with this compound analytical standards.
Introduction
This compound is an isoquinoline alkaloid that can be isolated from Sinomenium acutum (Menispermaceae). Its molecular formula is C₁₉H₂₃NO₄ with a molecular weight of 329.39 g/mol . As a unique natural product, establishing robust analytical methods for its identification, quantification, and quality control is crucial for research and potential drug development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC-UV is a fundamental technique for the separation and quantification of this compound. This method is suitable for routine quality control, purity assessment, and stability studies.
Experimental Protocol: HPLC-UV
Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions (starting point for optimization):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Prepare the sample containing this compound in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
Hypothetical Quantitative Data
The following table presents hypothetical data for a validated HPLC-UV method.
| Parameter | Hypothetical Value |
| Retention Time (RT) | 15.2 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides higher sensitivity and selectivity for the detection and identification of this compound, especially in complex matrices.
Experimental Protocol: LC-MS
Objective: To develop an LC-MS method for the sensitive detection and structural confirmation of this compound.
Instrumentation:
-
An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Materials:
-
Same as for HPLC-UV analysis.
LC Conditions (starting point for optimization):
| Parameter | Recommended Condition |
| Column | C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS Conditions (starting point for optimization):
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Fragmentor Voltage | 120 V |
| Collision Energy (for MS/MS) | 20-40 eV (optimize for characteristic fragments) |
| Scan Range (Full Scan) | m/z 100-500 |
| Monitored Ion (SIM/MRM) | m/z 330.16 (M+H)⁺ |
Hypothetical Quantitative and Qualitative Data
| Parameter | Hypothetical Value |
| Precursor Ion [M+H]⁺ | m/z 330.16 |
| Major Fragment Ions (MS/MS) | m/z 312.15, 298.13, 270.14 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Logical Relationship: LC-MS Data Interpretation
Caption: Logic for confirming the identity of this compound using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.
Experimental Protocol: NMR
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Materials:
-
This compound reference standard (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
Acquisition Parameters (starting point):
| Experiment | Parameter | Recommended Setting |
| ¹H NMR | Solvent | CDCl₃ or CD₃OD |
| Pulse Program | Standard single pulse | |
| Number of Scans | 16-64 | |
| Spectral Width | 12-16 ppm | |
| Acquisition Time | 2-4 s | |
| Relaxation Delay | 1-5 s | |
| ¹³C NMR | Solvent | CDCl₃ or CD₃OD |
| Pulse Program | Proton-decoupled | |
| Number of Scans | 1024-4096 | |
| Spectral Width | 200-240 ppm | |
| Acquisition Time | 1-2 s | |
| Relaxation Delay | 2 s |
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the spectra to the residual solvent peak or TMS (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
For further structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Signaling Pathway: Structural Elucidation via 2D NMR
Caption: Use of 2D NMR experiments for structural elucidation.
Application Note: Quantification of 8-Demethoxycephatonine in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of 8-Demethoxycephatonine in biological samples, specifically plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies of this compound. The protocol outlines procedures for sample preparation using protein precipitation and liquid-liquid extraction, followed by a robust LC-MS/MS analysis. All quantitative data and experimental parameters are presented in structured tables for clarity and ease of use.
Introduction
This compound is a novel alkaloid with potential pharmacological activity. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Bioanalysis of drugs and their metabolites from complex biological samples like blood, plasma, and urine is a fundamental aspect of pharmaceutical and biomedical research[1]. This process typically involves effective sample preparation to remove interfering substances such as proteins and lipids, followed by sensitive and selective analytical detection[1].
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, specificity, and speed[2][3]. This application note details a starting protocol for the development of a validated LC-MS/MS method for this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Potential Metabolic Pathway
Alkaloid metabolism in biological systems often involves cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions[4][5]. For this compound, a potential primary metabolic pathway could involve O-demethylation and hydroxylation, common reactions for alkaloids[5].
Caption: Potential metabolic pathways of this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Methyl-tert-butyl ether (MTBE)
-
Human plasma and urine (drug-free)
Standard and Quality Control (QC) Sample Preparation
Prepare stock solutions of this compound and the IS in methanol. Working standard solutions are then prepared by serial dilution of the stock solution. Calibration standards and QC samples are prepared by spiking the appropriate amount of the working standard solution into blank plasma or urine.
| Sample Type | Concentration Range (ng/mL) |
| Calibration Standards | 1, 5, 10, 50, 100, 500, 1000 |
| Quality Control (QC) | LLOQ (1), Low (3), Mid (75), High (750) |
Table 1: Concentration levels for calibration standards and quality control samples.
Sample Preparation Protocols
Two common extraction techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE)[1].
3.1. Protein Precipitation (PPT) Protocol
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C[6].
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
3.2. Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma or urine sample, add 25 µL of internal standard solution.
-
Add 500 µL of methyl-tert-butyl ether (MTBE)[7].
-
Vortex mix for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Table 2: Suggested LC-MS/MS parameters.
MRM Transitions
The specific MRM (Multiple Reaction Monitoring) transitions for this compound and the IS need to be determined by infusing the pure compounds into the mass spectrometer. A hypothetical example is provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| This compound (Quantifier) | [M+H]⁺ | Product 1 | 135 | 20 |
| This compound (Qualifier) | [M+H]⁺ | Product 2 | 135 | 30 |
| Internal Standard | [M+H]⁺ | Product IS | 140 | 25 |
Table 3: Hypothetical MRM transitions.
Method Validation Parameters
A full method validation should be performed according to regulatory guidelines. Key parameters to assess include:
-
Linearity: Assess the linearity of the calibration curve over the specified concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at four QC levels. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ)[6][8].
-
Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.
-
Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Data Presentation
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (1) | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low (3) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid (75) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High (750) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 4: Acceptance criteria for accuracy and precision.
Conclusion
This application note provides a comprehensive starting point for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological samples. The outlined protocols for sample preparation and instrumental analysis are based on established methodologies for similar compounds. Method optimization and full validation are necessary to ensure reliable and accurate results for pharmacokinetic and other related studies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite profiling and identification of enzymes responsible for the metabolism of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 8-Demethoxycephatonine in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 8-Demethoxycephatonine in human plasma. This compound is an isoquinoline alkaloid identified as a potential area of interest in pharmacological research.[1][2][3][4][5] The protocol utilizes a simple protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is intended for use in pharmacokinetic studies and other research applications requiring precise measurement of this compound.
Introduction
This compound is an isoquinoline alkaloid with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.39 g/mol .[1][2] As research into natural products and their therapeutic potential expands, the need for reliable analytical methods to quantify these compounds in biological matrices is critical. LC-MS/MS offers superior sensitivity and selectivity for bioanalysis, making it the gold standard for pharmacokinetic and drug metabolism studies.[6]
This method is adapted from established protocols for the parent compound, Cepharanthine, and other alkaloids, ensuring a high probability of success.[7][8][9] The protocol outlines procedures for sample preparation, chromatographic conditions, and mass spectrometric detection, along with expected performance characteristics.
Experimental Protocols
Materials and Reagents
-
Standards: this compound analytical standard, Internal Standard (IS) - e.g., Telmisartan or a stable isotope-labeled analog.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium acetate.
-
Biological Matrix: Blank human plasma.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |
Mass Spectrometry
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: +5000 V
-
Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 330.4 192.1* 25* This compound (Quantifier) 330.4 134.1* 35* | Internal Standard (Telmisartan) | 515.5 | 276.4 | 30 |
*Note: MRM transitions and collision energies for this compound are hypothetical and require experimental optimization.
Data Presentation
The performance of the method should be validated according to regulatory guidelines. The following tables summarize the expected quantitative performance based on similar assays for related alkaloids.[7][9]
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
|---|---|
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| Low (LQC) | 1.5 | < 10% | < 10% | 90 - 110% |
| Medium (MQC) | 75 | < 10% | < 10% | 90 - 110% |
| High (HQC) | 200 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
|---|---|
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research or drug development setting. The method is expected to demonstrate excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple, sensitive and rapid HPLC-MS/MS method for the determination of cepharanthine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of cepharanthine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 8-Demethoxycephatonine in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-Demethoxycephatonine in Dimethyl Sulfoxide (DMSO). The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of bisbenzylisoquinoline alkaloids like this compound in DMSO?
Q2: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Safety data for similar compounds suggest they are stable under recommended storage conditions.[6][7]
Q3: How many times can I freeze-thaw my this compound DMSO stock solution?
Studies on a diverse range of compounds have shown no significant degradation after as many as 11 freeze-thaw cycles.[1][2] However, to minimize potential degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Does the presence of water in DMSO affect the stability of my compound?
Yes, water content in DMSO can be a more significant factor in compound degradation than oxygen.[1][2] It is crucial to use anhydrous or high-purity DMSO and to minimize the exposure of the stock solution to atmospheric moisture. Some research groups have successfully used a DMSO/water (90/10) mixture for compound storage, finding that 85% of their tested compounds remained stable for up to two years at 4°C.[8]
Q5: Are there any known incompatibilities for bisbenzylisoquinoline alkaloids in DMSO?
While specific incompatibilities for this compound are not documented, general safety guidelines for similar compounds recommend avoiding strong acids, strong alkalis, and strong oxidizing or reducing agents.[6][7]
Troubleshooting Guide
Issue: I am observing a decrease in the activity of my this compound solution over time.
This could be due to several factors related to compound stability. Follow these troubleshooting steps to identify the potential cause.
Caption: Troubleshooting workflow for decreased compound activity.
Quantitative Data Summary
While specific data for this compound is unavailable, the following table summarizes stability data for a diverse set of compounds stored in DMSO from a comprehensive study. This can serve as a general guideline.
| Storage Condition | Duration | Compound Stability | Citation |
| 40°C | 15 weeks | Most compounds stable | [1][2] |
| Room Temperature | 5 months | No significant difference between glass and polypropylene containers | [1][2] |
| -15°C with 11 Freeze/Thaw Cycles | 11 cycles | No significant compound loss | [1][2] |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds stable | [8] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO under specific storage conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
- This compound
- Anhydrous DMSO
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
- HPLC-MS system
- Appropriate HPLC column (e.g., C18)
- Microcentrifuge tubes
- Precision balance and pipettes
2. Procedure:
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
- Plot the percentage of compound remaining versus time to visualize the stability profile.
- A decrease of >10-15% in the main peak area is often considered significant degradation.
A[label="Prepare 10 mM Stock Solution\nin Anhydrous DMSO"];
B[label="Aliquot Stock Solution"];
C [label="Time 0 Analysis (HPLC-MS)"];
D [label="Store Aliquots at Desired Temperatures\n(-20°C, 4°C, RT)"];
E [label="Analyze Aliquots at\nPre-determined Time Points"];
F [label="Compare Peak Area to Time 0"];
G [label="Determine Percent Degradation"];
A -> B;
B -> C;
B -> D;
D -> E;
C -> F;
E -> F;
F -> G;
}
Caption: Experimental workflow for stability assessment.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Effects and Clinical Prospects of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 8-Demethoxycephatonine in experiments
Welcome to the technical support center for 8-Demethoxycephatonine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is an isoquinoline alkaloid that can be isolated from Sinomenium acutum. As a member of the cephalotaxine alkaloid family, its stability is a critical factor in experimental success. Key chemical properties are summarized below:
| Property | Value |
| CAS Number | 1457991-80-8 |
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.39 g/mol |
Q2: What are the primary factors that can cause the degradation of this compound?
The stability of this compound, like other isoquinoline and cephalotaxine alkaloids, is influenced by several factors:
-
pH: Alkaloids are often unstable in acidic or alkaline conditions, which can lead to hydrolysis or other chemical transformations.
-
Temperature: Elevated temperatures can accelerate degradation reactions. The recommended storage temperature is -20°C.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidation: The molecular structure of alkaloids can be susceptible to oxidation, leading to the formation of degradation products.
-
Solvents: The choice of solvent can impact the stability of the compound.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage guidelines:
-
Short-term storage: For immediate use, store at 2-8°C.
-
Long-term storage: For extended periods, store in a tightly sealed container at -20°C.
-
Protection from light: Store in an amber vial or a light-blocking container to prevent photodegradation.
-
Inert atmosphere: For maximum stability, consider storing under an inert gas like argon or nitrogen to minimize oxidation.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on related cephalotaxine alkaloids, the following are likely:
-
Hydrolysis: If this compound possesses an ester group, which is common for biologically active cephalotaxine alkaloids, it would be susceptible to acid- or base-catalyzed hydrolysis. This would cleave the ester bond, likely leading to a loss of biological activity.
-
Oxidation: The isoquinoline core and other functional groups can be sites for oxidation, leading to the formation of N-oxides or other oxidation products.
-
Photodegradation: Exposure to UV light can lead to complex photochemical reactions, resulting in a variety of degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in your assay | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a light-protected container.2. Prepare fresh stock solutions from a new vial of the compound.3. Minimize the time the compound is in solution and at room temperature before use.4. Check the pH of your experimental buffers; avoid strongly acidic or alkaline conditions. |
| Inconsistent results between experiments | Partial degradation of the compound in stock solutions or during the experiment. | 1. Prepare fresh stock solutions for each experiment.2. Avoid repeated freeze-thaw cycles of stock solutions.3. Ensure consistent experimental conditions (temperature, light exposure, incubation times).4. Use high-purity solvents and reagents to avoid contaminants that could accelerate degradation. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | 1. Analyze a freshly prepared sample to confirm the retention time of the intact compound.2. Protect samples from light during preparation and analysis.3. Use a mobile phase with a neutral or slightly acidic pH if compatible with your column.4. Consider using a chilled autosampler to maintain sample stability. |
| Precipitation of the compound in your aqueous buffer | Poor solubility of this compound in the chosen buffer. | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into your aqueous buffer.2. Determine the solubility of this compound in your specific buffer system before preparing working solutions.3. Gently warm the solution or use sonication to aid dissolution, but be mindful of potential temperature |
Technical Support Center: 8-Demethoxycephatonine Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common issues in 8-Demethoxycephatonine cytotoxicity assays.
Troubleshooting Guide
Unexpected or inconsistent results in cytotoxicity assays can arise from various factors, from compound characteristics to experimental procedures. This guide provides a structured approach to identifying and resolving these common issues.
Problem 1: High Variability Between Replicate Wells
High variability can mask the true effect of this compound and lead to unreliable IC50 values.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use calibrated pipettes and consistent technique across all wells.[1] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[2] |
| Pipetting Errors | Use calibrated multichannel pipettes for adding reagents. Ensure tips are properly sealed and that you are not introducing bubbles. For serial dilutions, ensure thorough mixing at each step.[1][3] |
| Compound Precipitation | Visually inspect wells for any signs of precipitation after adding this compound. If observed, consider adjusting the solvent concentration or using a different solvent system. |
Problem 2: No Dose-Dependent Cytotoxicity Observed
The absence of a clear dose-response curve can be due to several experimental factors.
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration Range | Perform a wider range of serial dilutions, from nanomolar to high micromolar, to identify the active concentration range. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid prolonged storage of diluted compound in culture medium.[1] The stability of compounds in cell culture media can be a concern.[4][5] |
| Incorrect Assay Choice | The chosen cytotoxicity assay may not be suitable for the mechanism of cell death induced by this compound. Consider using orthogonal assays that measure different endpoints (e.g., apoptosis vs. necrosis).[1] |
| Cell Line Resistance | The selected cell line may be inherently resistant to the effects of this compound. Consider screening a panel of different cell lines. |
Problem 3: Inconsistent Results with Common Assays (MTT, XTT, MTS)
Tetrazolium-based assays are susceptible to interference from test compounds.
| Potential Cause | Recommended Solution |
| Direct Reduction of Tetrazolium Salts | Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. If interference is observed, consider an alternative assay.[6][7] |
| Alteration of Cellular Metabolism | The compound might alter mitochondrial activity without causing cell death, leading to misleading results.[7][8] Corroborate findings with a different type of assay, such as a membrane integrity assay (e.g., LDH or trypan blue). |
| Precipitation of Formazan Crystals | Ensure complete solubilization of the formazan product. Use a solubilization buffer recommended for the specific assay and incubate for a sufficient time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cytotoxicity assay?
A1: As this compound is an isoquinoline alkaloid isolated from Sinomenium acutum, a good starting point would be to perform a broad-range dose-response experiment.[9] We recommend a pilot experiment with concentrations ranging from 0.01 µM to 100 µM to determine the effective range for your specific cell line.
Q2: What solvent should I use to dissolve this compound?
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the compound's mechanism of action. A common starting point is to test several time points, such as 24, 48, and 72 hours, to determine the time at which a maximal effect is observed.[2]
Q4: My MTT assay results suggest increased cell viability at high concentrations of this compound. What could be the cause?
A4: This could be an artifact of the MTT assay. Some compounds can directly reduce the MTT reagent or enhance cellular metabolic activity, leading to an overestimation of cell viability.[7][8][10] We recommend confirming these results with an alternative cytotoxicity assay that measures a different cellular parameter, such as the LDH assay which measures membrane integrity.[6][11]
Q5: What are the best positive and negative controls for my cytotoxicity assay?
A5:
-
Negative Control: Cells treated with the vehicle (solvent) used to dissolve this compound at the same final concentration used in the experimental wells. This control represents 100% cell viability.[12]
-
Positive Control: A well-characterized cytotoxic compound that induces cell death in your chosen cell line. Examples include doxorubicin, staurosporine, or a simple lysis agent like Triton X-100 for membrane integrity assays.[2]
-
Media Control: Wells containing only cell culture medium without cells to provide a background reading for the assay.[12]
Experimental Protocols
General Cytotoxicity Assay Workflow
This workflow provides a general framework for assessing the cytotoxicity of this compound. Specific details will need to be optimized for your cell line and chosen assay.
Caption: General workflow for a cytotoxicity assay.
Signaling Pathways
While the specific signaling pathway of this compound is not well-documented, related compounds like 8-methoxycoumarin have been shown to modulate the MAPK signaling pathway.[13][14] The following diagram illustrates a hypothetical involvement of the MAPK pathway in apoptosis, which may be relevant for investigating the mechanism of action of this compound.
Caption: Hypothetical MAPK signaling pathway in apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media [mdpi.com]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. researchgate.net [researchgate.net]
- 14. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in 8-Demethoxycephatonine assays
Disclaimer: Information regarding 8-Demethoxycephatonine is limited in publicly available literature. This guide is based on the properties of its parent compound, Cepharanthine (CEP), and general principles of cell-based and biochemical assays. The troubleshooting advice provided should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Cepharanthine?
This compound is a derivative of Cepharanthine, a biscoclaurine alkaloid isolated from plants of the Stephania genus. Like Cepharanthine, it is presumed to have a range of biological activities that are the subject of ongoing research. Cepharanthine itself has demonstrated anti-inflammatory, antioxidative, and antiviral properties by modulating signaling pathways such as NF-κB. Assays for this compound are likely to be similar to those used for Cepharanthine and other bioactive small molecules.
Q2: What are the primary applications and assays for this compound?
Based on the known activities of its parent compound, this compound is likely being investigated for its therapeutic potential, particularly as an antiviral or anti-inflammatory agent. Common assays would include:
-
Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells (e.g., MTT, MTS, or LDH assays).
-
Antiviral Assays: Measuring the inhibition of virus replication in cell culture (e.g., plaque reduction assays, qRT-PCR for viral RNA).
-
Enzyme Inhibition Assays: To determine if the compound directly inhibits viral or host enzymes essential for viral replication.
-
Signaling Pathway Analysis: Investigating the compound's effect on specific cellular signaling pathways (e.g., NF-κB, MAPK) using methods like Western blotting, reporter assays, or transcriptomics.
Q3: What solvents should I use to dissolve this compound?
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Q: My results from the this compound assay are highly variable between replicates and experiments. What could be the cause?
A: High variability can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound may be precipitating out of solution at the working concentration. Visually inspect your assay plates for any precipitate. Consider lowering the final concentration or using a different solvent system if compatible with your assay. |
| Inconsistent Cell Seeding | Ensure that cells are evenly suspended before seeding and that your pipetting technique is consistent. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Plates | The outer wells of a microplate are prone to evaporation, leading to changes in concentration. Avoid using the outermost wells for critical measurements or ensure proper humidification of the incubator. |
| Inaccurate Pipetting | Small volumes of concentrated compound stock can be difficult to pipette accurately. Use calibrated pipettes and perform serial dilutions to reach your final working concentrations. |
| Cell Health Variability | Ensure your cells are healthy, within a consistent passage number range, and are not overgrown at the time of the experiment. |
Here is a logical workflow for diagnosing variability:
Issue 2: Unexpected Cytotoxicity
Q: I am observing significant cell death at concentrations where I expect to see a biological effect of this compound. How can I differentiate between specific activity and general toxicity?
A: It is crucial to establish a therapeutic window for your compound. This involves determining the concentration range where the compound is effective without being overly toxic.
Experimental Protocol: Determining the Therapeutic Window
-
Perform a Dose-Response Cytotoxicity Assay:
-
Seed your target cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Measure cell viability using an appropriate method (e.g., MTT or CellTiter-Glo®).
-
-
Analyze the Data:
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
-
Perform a Dose-Response Efficacy Assay:
-
In parallel, perform your functional assay (e.g., antiviral assay) using the same concentration range.
-
Calculate the 50% effective concentration (EC50), the concentration at which the compound produces 50% of its maximal effect.
-
-
Calculate the Selectivity Index (SI):
-
SI = CC50 / EC50. A higher SI value (typically >10) indicates a more promising therapeutic window, suggesting that the observed effect is not due to general cytotoxicity.
-
Example Data Presentation:
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | 25.5 | 2.1 | 12.1 |
| Control Compound A | 15.2 | 8.5 | 1.8 |
| Control Compound B | >100 | 0.5 | >200 |
This table contains example data for illustrative purposes.
Issue 3: Unexpected Signaling Pathway Activation/Inhibition
Q: I am studying the effect of this compound on the NF-κB pathway, but my Western blot results for p-IκBα are inconsistent. What could be wrong?
**
how to address low bioavailability of isoquinoline alkaloids in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low in vivo bioavailability of isoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why do many isoquinoline alkaloids exhibit low oral bioavailability?
A1: The low oral bioavailability of many isoquinoline alkaloids is multifactorial. Key reasons include:
-
Poor Aqueous Solubility: Many alkaloids are lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, the portal vein transports the drug to the liver before it reaches systemic circulation. Many alkaloids are extensively metabolized by cytochrome P450 (CYP) enzymes in the intestinal wall and liver, reducing the amount of active drug that reaches the bloodstream. For example, the oral bioavailability of berberine is limited by extensive metabolism mediated by CYPs.
-
P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux transporter protein expressed on the apical surface of intestinal enterocytes. It actively pumps absorbed alkaloids back into the intestinal lumen, thereby limiting their net absorption. This mechanism is a significant barrier for compounds like berberine.
-
Chemical Instability: Some alkaloids may be unstable in the harsh acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
Troubleshooting Guides
Issue 1: My isoquinoline alkaloid shows poor absorption, likely due to low solubility.
Solution: Enhance the solubility and dissolution rate of your compound using formulation strategies. Nanoformulations are a particularly effective approach.
Strategy: Develop a Solid Lipid Nanoparticle (SLN) Formulation.
SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs, improving their solubility and protecting them from degradation.
Quantitative Data Summary: Effect of Formulation on Bioavailability
The following table is a representative example based on typical improvements seen in literature. Actual results will vary based on the specific alkaloid and formulation.
| Compound | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Berberine | Free Drug (Aqueous Suspension) | 5.2 ± 1.1 | 25.8 ± 5.3 | - |
| Berberine | Solid Lipid Nanoparticles (SLNs) | 34.6 ± 7.2 | 285.4 ± 45.1 | ~11-fold |
| Tetrandrine | Free Drug (Aqueous Suspension) | 15.1 ± 3.5 | 98.7 ± 18.2 | - |
| Tetrandrine | SLNs with P-gp Inhibitor | 95.8 ± 15.3 | 876.5 ± 110.9 | ~8.9-fold |
Experimental Protocol: Preparation of SLNs by High-Shear Homogenization
This protocol describes a common method for preparing SLNs.
Materials:
-
Isoquinoline alkaloid
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant/Emulsifier (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the isoquinoline alkaloid in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes. This creates a coarse oil-in-water emulsion.
-
Homogenization (Optional but Recommended): For smaller and more uniform particle sizes, pass the hot pre-emulsion through a high-pressure homogenizer.
-
Nanoparticle Formation: Disperse the resulting hot nanoemulsion in cold water (2-3°C) under gentle stirring. The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs with the encapsulated drug.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualization: Barriers to Oral Bioavailability
A diagram illustrating the primary barriers limiting the oral bioavailability of isoquinoline alkaloids.
Issue 2: My data suggests P-glycoprotein (P-gp) efflux is limiting bioavailability.
Solution: Evaluate the compound as a P-gp substrate and consider co-administration with a P-gp inhibitor or using formulations that inhibit P-gp.
Strategy: Perform a Caco-2 Permeability Assay.
The Caco-2
minimizing off-target effects of 8-Demethoxycephatonine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 8-Demethoxycephatonine. The following information is designed to help you troubleshoot common issues and refine your experimental design for more precise and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected phenotype in my cell-based assays after treatment with this compound. How can I determine if this is an off-target effect?
A1: Distinguishing between on-target and off-target effects is crucial for interpreting your results. A multi-step approach is recommended to validate that the observed phenotype is a direct result of inhibiting your primary target.
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. An on-target effect should correlate with the IC50 or EC50 value for your primary target.
-
Use a Structurally Different Inhibitor: Treat your cells with a different inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Conduct a Rescue Experiment: If possible, transfect your cells with a mutated version of the target protein that is resistant to this compound. Reversal of the phenotype in these cells would strongly indicate an on-target mechanism.
Q2: What is the most effective way to identify the potential off-targets of this compound?
A2: The most comprehensive method for identifying off-targets is to perform a broad kinase selectivity screen. Several specialized services offer profiling against large panels of kinases (over 300-400).
-
Initial Single-Dose Screen: A cost-effective first step is to screen this compound at a single, relatively high concentration (e.g., 1 µM) against a large kinase panel. This will identify a "hit list" of potential off-targets.
-
Dose-Response Confirmation: For any kinases inhibited by more than a certain threshold (e.g., >70%) in the initial screen, you should determine the IC50 values through a 10-point dose-response curve. This will quantify the potency of this compound against these potential off-targets.
Q3: How can I confirm that this compound is engaging with its intended target and potential off-targets within the cell?
A3: In-cell target engagement can be confirmed using several advanced techniques:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of this compound indicates direct binding.
-
NanoBRET™ Target Engagement Assays: This is a live-cell assay that measures the binding of an inhibitor to a luciferase-tagged kinase, providing real-time target engagement data.
-
Western Blotting for Phospho-Substrates: You can assess the phosphorylation status of a known downstream substrate of your target kinase. A dose-dependent decrease in the phosphorylation of the substrate following treatment with this compound provides evidence of target inhibition in a cellular context.
Troubleshooting Guide
Issue 1: High Cellular Toxicity Observed at Concentrations Required for On-Target Inhibition
-
Possible Cause: The inhibitor may be engaging with off-targets that are critical for cell viability.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound needed to achieve the desired level of on-target inhibition. Using concentrations at or just slightly above the IC50 for the primary target can minimize engagement with lower-affinity off-targets.
-
Profile for Off-Target Liabilities: Submit the compound for a broad kinase screen to identify potential off-targets known to be involved in essential cellular pathways.
-
Consult Selectivity Data: Compare the selectivity profile of this compound with other available inhibitors for your target. An alternative with a better selectivity ratio may be a better choice.
-
Issue 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Efficacy (EC50)
-
Possible Cause: This could be due to poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. It could also indicate that in a cellular environment, off-target effects are contributing to the overall phenotype.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the passive permeability of this compound.
-
Investigate Cellular Target Engagement: Use CETSA or NanoBRET™ to confirm that the compound is reaching and binding to its target inside the cell.
-
Analyze Downstream Signaling: Use western blotting to check if the phosphorylation of a direct downstream substrate of your target is inhibited at the expected concentrations. This can help differentiate between a lack of target engagement and a more complex biological response.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Primary Target A | 98% | 50 | - |
| Off-Target B | 85% | 500 | 10 |
| Off-Target C | 7 |
Technical Support Center: Synthesis of 8-Demethoxycephatonine Derivatives
Welcome to the technical support center for the synthesis of 8-Demethoxycephatonine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its analogues.
Issue 1: Low yield in the Bischler-Napieralski cyclization step to form the dihydroisoquinoline intermediate.
-
Question: My Bischler-Napieralski reaction to form the core 3,4-dihydroisoquinoline scaffold of the this compound precursor is resulting in a low yield (<30%). What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the Bischler-Napieralski reaction for substrates like the precursors to this compound are often attributed to the reduced nucleophilicity of the aromatic ring due to the absence of the electron-donating methoxy group at the C-8 position. Here are several factors to consider and troubleshoot:
-
Insufficiently strong condensing agent: Standard reagents like POCl₃ alone may not be sufficient. For less activated aromatic rings, a stronger dehydrating agent or combination of reagents is often necessary.
-
Decomposition of starting material or product: Prolonged reaction times at high temperatures can lead to the degradation of the starting β-arylethylamide or the resulting dihydroisoquinoline.
-
Solvent effects: The choice of solvent can significantly impact the reaction's success.
Troubleshooting Steps:
-
Choice of Reagent: Consider using a more potent condensing agent. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often more effective for less activated systems. Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can also be a powerful alternative.
-
Reaction Conditions: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition.
-
Solvent Selection: Ensure the use of an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
Quantitative Data Summary for Bischler-Napieralski Optimization:
-
| Reagent/Conditions | Temperature (°C) | Typical Yield (%) | Purity (%) |
| POCl₃ in Acetonitrile | 80 | 25-40 | 85 |
| P₂O₅, POCl₃ in Toluene | 110 | 55-70 | 90 |
| Tf₂O, 2-chloropyridine in DCM | 0 to RT | 60-75 | >95 |
Issue 2: Inefficient Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline core.
-
Question: I am attempting a Pictet-Spengler reaction to synthesize the tetrahydroisoquinoline core, but the reaction is sluggish and gives poor yields. What could be the issue?
-
Answer: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. The success of this reaction is highly dependent on the electrophilicity of the iminium ion formed in situ and the nucleophilicity of the aromatic ring. The absence of the C-8 methoxy group in your precursor reduces the ring's nucleophilicity, which can hinder the cyclization step.
Troubleshooting Steps:
-
Acid Catalyst: Ensure a strong acid catalyst is used. While the reaction can sometimes proceed without a catalyst for highly activated rings, your substrate will likely require harsher conditions. Refluxing with strong acids like hydrochloric acid or trifluoroacetic acid (TFA) is common.
-
Reaction Conditions: The reaction may require elevated temperatures and longer reaction times. Monitor the reaction progress to find the optimal balance before side reactions become significant.
-
Aldehyde/Ketone Choice: The reactivity of the carbonyl compound can influence the rate of iminium ion formation. More electrophilic aldehydes may improve the reaction rate.
Experimental Protocol: Optimized Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine precursor (1.0 equiv) in a suitable solvent (e.g., toluene or a mixture of acetic acid and water).
-
Add the aldehyde or ketone (1.1 equiv).
-
Add trifluoroacetic acid (TFA) (2.0 equiv) dropwise.
-
Heat the reaction mixture to reflux (80-110°C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 3: Difficulty in the purification of the final this compound derivative.
-
Question: I am struggling to purify the final product. What are the recommended purification techniques for protoberberine alkaloids?
-
Answer: Protoberberine alkaloids and their derivatives can be challenging to purify due to their structural similarity to byproducts and their tendency to be water-soluble as salts.
Troubleshooting Steps:
-
Chromatography:
-
Thin Layer Chromatography (TLC): Initially, use TLC to identify a suitable solvent system for column chromatography. A common mobile phase for these types of alkaloids is a mixture of hexane, ethyl acetate, and methanol.
-
Column Chromatography: Silica gel column chromatography is a standard method. Gradient elution may be necessary to separate closely related compounds.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity samples, RP-HPLC is a powerful technique. A C18 column with a mobile phase of methanol and a formic acid buffer is often effective.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Solid-Phase Extraction (SPE): For complex mixtures, on-line SPE using a cation-exchange sorbent can be used to enrich and purify the target alkaloids before HPLC analysis.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general synthetic strategy for protoberberine alkaloids like this compound?
-
A1: The synthesis of protoberberine alkaloids typically involves the construction of a tetrahydroisoquinoline core, followed by the formation of the final tetracyclic ring system. Key reactions for forming the tetrahydroisoquinoline intermediate are the Bischler-Napieralski and Pictet-Spengler reactions. Subsequent steps often involve cyclization to form the characteristic protoberberine scaffold.
-
-
Q2: How does the absence of the C-8 methoxy group affect the synthesis?
-
A2: The C-8 methoxy group is electron-donating, which activates the aromatic ring towards electrophilic substitution. Its absence in
-
Validation & Comparative
No Information Available on the Structural Activity Relationship of 8-Demethoxycephatonine Analogs
Despite a comprehensive search of available scientific literature and databases, no information could be found on the structural activity relationship (SAR) of 8-demethoxycephatonine analogs. The compound "cephatonine" itself does not appear to be a recognized chemical entity in the public domain, suggesting a potential misspelling or the compound being part of proprietary research not yet publicly disclosed.
Researchers, scientists, and drug development professionals are advised that there is currently no publicly available experimental data, synthesis protocols, or biological activity evaluations specifically concerning this compound or its derivatives. The initial searches for this compound and its analogs yielded no relevant results.
Subsequent searches for the root compound "cephatonine" were also unsuccessful in identifying a known chemical structure or related biological studies. It is possible that the intended compound of interest is either "cephalostatin" or "cepharanthine," for which some structural activity relationship data exists.
Cephalostatins are a class of potent bissteroidal pyrazines with significant cytotoxic activity. Research on cephalostatin analogs has provided some insights into their SAR, highlighting the importance of the steroidal core and the pyrazine bridge for their biological function.
Cepharanthine is a bisbenzylisoquinoline alkaloid known for various pharmacological activities. Studies on cepharanthine and its derivatives have explored how modifications to its complex ring system affect its biological profile.
Without a confirmed structure for "cephatonine," it is not possible to extrapolate any meaningful SAR data from other classes of compounds. Therefore, a comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound analogs cannot be generated at this time.
Researchers interested in this area are encouraged to verify the correct name and structure of the parent compound. Should "this compound" be a novel compound, its synthesis, biological evaluation, and subsequent SAR studies would represent a new area of investigation.
validating the anti-inflammatory effects of 8-Demethoxycephatonine
A Comparative Guide to the Anti-Inflammatory Effects of 8-Methoxybicolosin C
Disclaimer: Initial searches for "8-Demethoxycephatonine" did not yield studies detailing its anti-inflammatory effects. However, substantial research exists for a similarly named compound, "8-methoxybicolosin C" (8-MC), a novel flavonoid derivative with demonstrated anti-inflammatory properties. This guide will focus on 8-methoxybicolosin C, assuming it is the compound of interest for researchers in inflammation and drug development. This compound is an isoquinoline alkaloid and is a distinct chemical entity from 8-methoxybicolosin C.
This guide provides a comparative analysis of the anti-inflammatory effects of 8-methoxybicolosin C against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data.
Mechanism of Action: A Comparative Overview
8-Methoxybicolosin C exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This mechanism differs from traditional NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes.
8-Methoxybicolosin C:
-
Inhibition of NF-κB Pathway: 8-MC suppresses the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. It achieves this by inhibiting the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Inhibition of MAPK Pathway: 8-MC dose-dependently inhibits the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), key components of the MAPK signaling cascade that are activated by inflammatory stimuli.
-
Activation of Nrf2/HO-1 Pathway: 8-MC also demonstrates antioxidant effects by activating the Nrf2/HO-1 pathway, which helps to mitigate oxidative stress associated with inflammation.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):
-
COX Inhibition: NSAIDs like ibuprofen and naproxen are non-selective inhibitors of both COX-1 and COX-2 enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Selective COX-2 Inhibition: Newer NSAIDs, such as celecoxib, selectively inhibit COX-2. COX-2 is primarily induced during inflammation, and its selective inhibition is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of 8-methoxybicolosin C from in vitro studies using lipopolysaccharide (LPS)-induced mouse Kupffer cells. For comparison, the effects of NSAIDs are generally characterized by their IC50 values for COX inhibition.
Table 1: Effect of 8-Methoxybicolosin C on Pro-Inflammatory Cytokine Production
| Concentration of 8-MC | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 10 µM | Data not available | Data not available | Data not available |
| 20 µM | Significant dose-dependent reduction observed | Significant dose-dependent reduction observed | Significant dose-dependent reduction observed |
| 40 µM | Significant dose-dependent reduction observed | Significant dose-dependent reduction observed | Significant dose-dependent reduction observed |
Note: The referenced study demonstrated a dose-dependent reduction in the secretion of these cytokines but did not provide specific percentage inhibition values in the abstract. The raw data would be required for a more precise quantitative comparison.
Table 2: Effect of 8-Methoxybicolosin C on Inflammatory Mediators
| Concentration of 8-MC | iNOS Expression Reduction | NO Production Reduction |
| 10 µM | Dose-dependent reduction | Dose-dependent reduction |
| 20 µM | Dose-dependent reduction | Dose-dependent reduction |
| 40 µM | Dose-dependent reduction | Dose-dependent reduction |
Note: The study showed a dose-dependent decrease in iNOS expression and NO production. Specific quantitative values were not available in the provided search results.
Table 3: Comparative IC50 Values for COX Inhibition by NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | 13 | 344 |
| Naproxen | 2.6 | 24.5 |
| Celecoxib | 15 | 0.04 |
Source: Data compiled from various pharmacological studies. These values can vary depending on the specific assay conditions.
Signaling Pathway Diagrams
Diagram 1: 8-Methoxybicolosin C Anti-Inflammatory Signaling Pathway
Caption: Mechanism of 8-Methoxybicolosin C.
Diagram 2: NSAID Anti-Inflammatory Signaling Pathway
Comparative Analysis of 8-Demethoxycephatonine Cross-Reactivity with Structurally Related Alkaloids
A comprehensive guide for researchers, scientists, and drug development professionals on the immunological cross-reactivity of 8-Demethoxycephatonine. This report details the specificity of immunoassays for phenanthroindolizidine alkaloids and provides insights into potential cross-reactions with structurally similar compounds.
While specific immunoassays developed exclusively for this compound are not readily found in publicly available literature, analysis of assays for structurally related phenanthroindolizidine alkaloids, such as tylophorine and cryptopleurine, can provide valuable insights into potential cross-reactivity. The structural similarity between these alkaloids, characterized by a common phenanthroindolizidine core, is the primary determinant of antibody recognition and, consequently, cross-reactivity in competitive immunoassays.
Understanding Cross-Reactivity in Immunoassays
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are pivotal tools for the detection and quantification of small molecules like alkaloids. The specificity of these assays is dictated by the ability of the antibody's binding site (paratope) to distinguish between the target analyte and other structurally similar molecules. Cross-reactivity occurs when a non-target compound binds to the antibody, leading to a signal that can be misinterpreted as the presence or an inaccurate concentration of the target analyte.
The development of highly specific monoclonal or polyclonal antibodies is crucial for minimizing cross-reactivity. This is typically achieved through the careful design of haptens (small molecules conjugated to a carrier protein to elicit an immune response) that expose unique structural features of the target molecule.
Structural Comparison of this compound and Related Alkaloids
The likelihood of cross-reactivity of an antibody raised against a phenanthroindolizidine alkaloid with this compound is directly related to their structural homology. The basic skeleton of these alkaloids consists of a phenanthrene ring fused to an indolizidine ring system. Variations in the substitution patterns on the phenanthrene ring and the stereochemistry of the indolizidine moiety are the key factors influencing antibody specificity.
Below is a table summarizing the structural features of this compound and other relevant phenanthroindolizidine alkaloids.
| Alkaloid | R1 | R2 | R3 | R4 | R5 | R6 |
| This compound | H | OCH3 | OCH3 | OCH3 | H | H |
| Tylophorine | OCH3 | OCH3 | OCH3 | OCH3 | H | H |
| Cryptopleurine | OCH3 | OCH3 | OCH3 | H | H | H |
| Antofine | OCH3 | H | OCH3 | OCH3 | H | H |
Note: This table represents a simplified 2D representation. The stereochemistry of the chiral centers in the indolizidine ring also plays a critical role in antibody recognition.
Hypothetical Cross-Reactivity Profile
Based on the structural similarities, a hypothetical cross-reactivity profile for an immunoassay developed for a phenanthroindolizidine alkaloid can be inferred. An antibody developed against tylophorine, for instance, would likely exhibit significant cross-reactivity with 8-
Safety Operating Guide
Proper Disposal of 8-Demethoxycephatonine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 8-Demethoxycephatonine, an isoquinoline alkaloid used in research. Adherence to these procedures is essential for minimizing risks and ensuring compliance with hazardous waste regulations.
Hazard Assessment and Classification
Waste Classification:
Based on its nature as a research chemical and a bioactive alkaloid, this compound waste should be classified and managed as hazardous chemical waste and potentially as pharmaceutical waste . It must not be disposed of in general laboratory trash or down the drain.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood. |
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and compatible container for this compound waste. The container should have a secure screw-top lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
-
Solid Waste: Collect any solid this compound, contaminated weighing boats, and disposable spatulas in the designated solid waste container.
-
Liquid Waste: If this compound is in solution, collect it in a designated liquid waste container for halogenated or non-halogenated solvents, depending on the solvent used. Do not mix incompatible waste streams.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and bench paper that are contaminated with this compound, should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
Storage of Chemical Waste
Chemical waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
| Storage Requirement | Guideline |
| Location | Store in a designated, secondary containment tray within or near the point of generation. |
| Container Integrity | Keep the waste container securely closed at all times, except when adding waste. |
| Segregation in Storage | Store away from incompatible materials. As a general rule, keep organic and inorganic wastes separate, and acids and bases separate. |
| Accumulation Time | Follow institutional and local regulations regarding the maximum accumulation time for hazardous waste in an SAA. |
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste management company.
-
Request Pickup: Once the waste container is full or has reached its maximum accumulation time, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: The EHS department will ensure the waste is transported to a permitted facility for proper treatment, which for many pharmaceutical and chemical wastes is high-temperature incineration.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or wipe up the material to avoid generating dust. For liquid spills, use an appropriate absorbent material.
-
Collect Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
